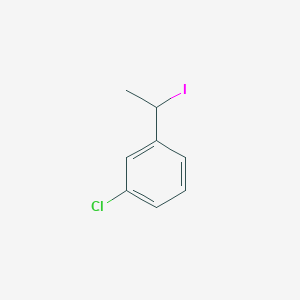
6-amino-2-(methylamino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(methylamino)hexanoic acid typically involves the methylation of lysine. One common method is the reductive amination of lysine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction conditions often include an aqueous solution with a pH adjusted to around 7-8 to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-2-(methylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6-amino-2-(methylamino)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its role in protein modification and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-amino-2-(methylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminocaproic acid:
Nα-Methyl-L-ornithine: Another derivative of lysine with a similar structure but different functional groups.
Uniqueness
6-amino-2-(methylamino)hexanoic acid is unique due to its specific methylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H16N2O2 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
6-amino-2-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11) |
Clé InChI |
OLYPWXRMOFUVGH-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid](/img/structure/B15328564.png)
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B15328567.png)



![[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B15328584.png)


![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328628.png)

